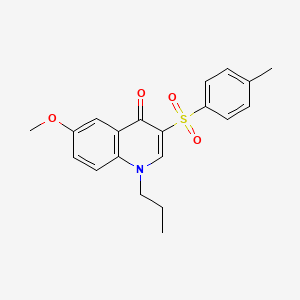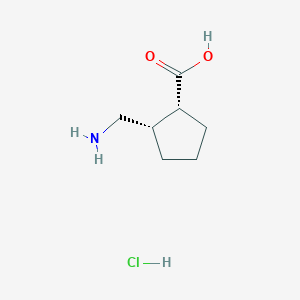
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride, also known as (R)-baclofen, is a chiral derivative of gamma-aminobutyric acid (GABA). It is a selective agonist of GABA-B receptors and is commonly used as a muscle relaxant and antispasmodic agent. In recent years, (R)-baclofen has also gained attention for its potential use in treating addiction, chronic pain, and other neurological disorders.
Mécanisme D'action
(R)-baclofen acts as a selective agonist of GABA-B receptors, which are found throughout the central nervous system. Activation of GABA-B receptors leads to inhibition of neurotransmitter release and a reduction in neuronal excitability. This results in a range of effects, including muscle relaxation, sedation, and analgesia.
Effets Biochimiques Et Physiologiques
(R)-baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It has also been shown to modulate the release of dopamine and other neurotransmitters, which may underlie its efficacy in treating addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-baclofen has several advantages as a research tool, including its selectivity for GABA-B receptors and its ability to modulate dopamine release. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are several potential future directions for research on (R)-baclofen. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is its use in combination with other drugs, such as opioids, to enhance their analgesic effects. Additionally, there is ongoing research into the development of more potent and selective GABA-B agonists.
Méthodes De Synthèse
(R)-baclofen can be synthesized using a variety of methods, including resolution of racemic baclofen, asymmetric synthesis, and enzymatic resolution. One commonly used method involves the resolution of racemic baclofen using a chiral acid, such as tartaric acid, to selectively crystallize the (R)-enantiomer.
Applications De Recherche Scientifique
(R)-baclofen has been the subject of numerous scientific studies, particularly in the fields of addiction and pain management. It has been shown to reduce drug-seeking behavior in animal models of addiction and has demonstrated efficacy in treating alcoholism, cocaine addiction, and opioid withdrawal. In the field of pain management, (R)-baclofen has shown promise in treating chronic pain conditions such as fibromyalgia and neuropathic pain.
Propriétés
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBIGQLMSHBUNO-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-5-[(E)-(dimethylamino)methylidene]-2-oxo-2,5-dihydro-3-furancarbonitrile](/img/structure/B2910110.png)
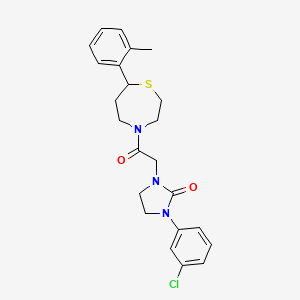
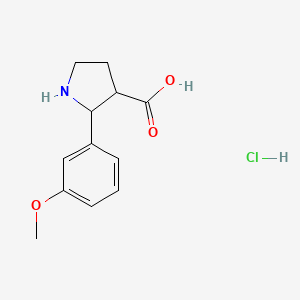
![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)
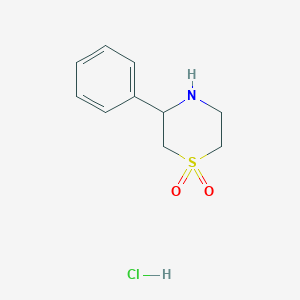
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
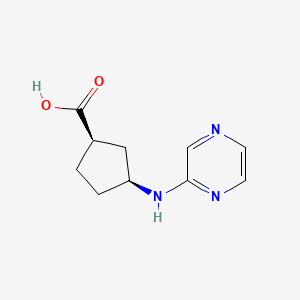
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
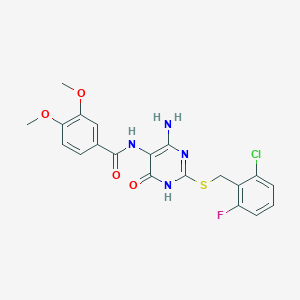
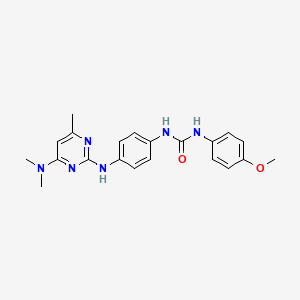
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)

![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
